molecular formula C27H25NO B14512094 N,N-Dibenzyl-4-(benzyloxy)aniline CAS No. 62881-53-2

N,N-Dibenzyl-4-(benzyloxy)aniline

Cat. No.: B14512094
CAS No.: 62881-53-2
M. Wt: 379.5 g/mol
InChI Key: LAZTWZDKSZNKOB-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-(benzyloxy)aniline is a tri-benzylated aniline derivative featuring two benzyl groups attached to the amine nitrogen (N,N-dibenzyl) and a benzyloxy group (-OCH₂C₆H₅) at the para position of the aromatic ring. This compound is structurally distinct due to its high degree of benzylation, which influences its physicochemical properties, such as solubility, thermal stability, and reactivity.

Properties

CAS No.

62881-53-2

Molecular Formula

C27H25NO

Molecular Weight

379.5 g/mol

IUPAC Name

N,N-dibenzyl-4-phenylmethoxyaniline

InChI

InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2

InChI Key

LAZTWZDKSZNKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes for N,N-Dibenzyl-4-(benzyloxy)aniline

Synthesis via Sequential Benzylation of 4-Hydroxyaniline

One of the most straightforward approaches to synthesizing this compound involves the sequential benzylation of 4-hydroxyaniline (p-aminophenol). This method requires careful control of reaction conditions to achieve selectivity for either the oxygen or nitrogen atom in the initial benzylation step.

O-Benzylation Followed by N,N-Dibenzylation

In this approach, the first step involves selective O-benzylation of 4-hydroxyaniline to form 4-(benzyloxy)aniline, followed by N,N-dibenzylation of the resulting primary amine. The O-benzylation can be performed using conditions similar to those described for the synthesis of 4-benzyloxy aniline in the literature.

Step 1: Preparation of 4-(Benzyloxy)aniline

The synthesis of 4-(benzyloxy)aniline can be achieved through benzylation of 4-hydroxyaniline using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate. A patent describes the reaction using the following conditions:

4-nitrophenol (1.0 molar equivalent) and benzyl chloride (1.0-1.05 molar equivalents) are combined with potassium carbonate (1.5-2.5 molar equivalents) and tetrabutylammonium bromide (0.005-0.01 molar equivalents) as a phase-transfer catalyst in a mixture of ethanol and water. The reaction mixture is heated to 80-90°C for 3-5 hours, followed by refluxing for an additional 5-6 hours to form 4-benzyloxy nitrobenzene. This intermediate is then reduced to 4-benzyloxy aniline using tin(II) chloride in the presence of ammonium chloride and hydrochloric acid.

Alternative synthesis methods include the reduction of 4-benzyloxybenzonitrile using lithium aluminum hydride as described in a study for the preparation of antimycobacterial compounds:

4-Benzyloxybenzonitriles were obtained from 4-cyanophenol and benzyl bromides using acetone under reflux in the presence of potassium carbonate with 92-99% yields. The nitrile group was then reduced using lithium aluminum hydride in THF at 0°C, followed by stirring at 25°C for 16 hours and subsequent hydrolysis in basic medium.

Step 2: N,N-Dibenzylation of 4-(Benzyloxy)aniline

The second step involves the N,N-dibenzylation of 4-(benzyloxy)aniline. This can be achieved using excess benzyl bromide or benzyl chloride in the presence of a base. Based on similar N,N-dibenzylation reactions described in the literature, this step can be performed as follows:

4-(Benzyloxy)aniline (1.0 equivalent) is dissolved in an appropriate solvent such as DMF or acetonitrile. A base such as potassium carbonate (2.5-3.0 equivalents) is added, followed by the addition of benzyl bromide or benzyl chloride (2.2-2.5 equivalents). The reaction mixture is stirred at room temperature or heated under reflux until completion (typically 8-24 hours). The product is then isolated by filtration, extraction, and purification using column chromatography.

This N,N-dibenzylation reaction is supported by literature precedent for similar compounds. In one study, the preparation of N,N-dibenzylaniline derivatives was achieved with yields ranging from 33% to 85%.

One-Pot Double N-Benzylation

Another approach involves a one-pot double N-benzylation reaction of 4-(benzyloxy)aniline. This method simplifies the synthetic process by avoiding the isolation of mono-benzylated intermediates.

According to research on similar N,N-dibenzylation reactions, the following conditions could be employed:

4-(Benzyloxy)aniline (1.0 equivalent) is combined with a base such as potassium carbonate (3.0 equivalents) in acetonitrile. Benzyl chloride or benzyl bromide (2.2 equivalents) is added, and the reaction mixture is heated under reflux for 18-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield this compound.

Detailed Reaction Conditions and Parameters

Effect of Base on Benzylation Reactions

The choice of base significantly impacts the efficiency and selectivity of benzylation reactions. Table 1 summarizes the effect of different bases on benzylation reactions based on literature data for similar compounds.

Table 1: Impact of Different Bases on Benzylation Reactions

Base Solvent Temperature Time Advantages Limitations
K₂CO₃ Acetone Reflux 5-6 h High yields (92-99%), cost-effective Longer reaction times
K₂CO₃ DMF 120°C 5 h Good for less reactive substrates Higher toxicity solvent
NaOH Ethanol/water 80-90°C 4-5 h Economical, environmentally friendly May cause hydrolysis of sensitive groups
TEA DMSO 150°C 20 h Good for sterically hindered amines Higher temperature required

Solvent Effects on N,N-Dibenzylation

The choice of solvent can significantly affect the reaction rate and yield in N,N-dibenzylation reactions. Polar aprotic solvents like DMF and DMSO generally provide better results for N-alkylation reactions compared to protic solvents.

Table 2: Solvent Effects on N,N-Dibenzylation Reactions

Solvent Reaction Time Temperature Catalyst Approximate Yield Reference
Acetonitrile 18 h Reflux - 65-85%
DMF 5-6 h 80-120°C K₂CO₃ 71-83%
DMSO 20 h 150°C DIPEA 26-48%
Ethanol 1-2 h Reflux K₂CO₃ 58-77%

Purification and Characterization

Purification Techniques

The purification of this compound typically involves column chromatography on silica gel using appropriate solvent systems. Based on purification methods described for similar compounds, the following approaches can be considered:

  • Column chromatography using hexane/ethyl acetate mixtures (typically 9:1 to 4:1) as the eluent
  • Recrystallization from appropriate solvents such as ethanol or isopropanol
  • Washing with aqueous sodium bicarbonate solution followed by water to remove inorganic salts and unreacted starting materials

Spectroscopic Characterization

The characterization of this compound can be accomplished using various spectroscopic techniques, with NMR spectroscopy being particularly valuable. Based on spectral data for similar N,N-dibenzylaniline derivatives, the following characteristic signals would be expected:

¹H NMR (300 MHz, CDCl₃) :

  • δ 7.45-7.20 (m, 15H, aromatic protons)
  • δ 6.85-6.70 (m, 4H, aniline aromatic protons)
  • δ 5.05 (s, 2H, O-CH₂-Ph)
  • δ 4.70 (s, 4H, N-(CH₂-Ph)₂)

¹³C NMR (75 MHz, CDCl₃) :

  • δ 149-150 (C-N)
  • δ 138-139 (quaternary C of benzyl groups)
  • δ 129-126 (aromatic CH)
  • δ 116-112 (aniline CH)
  • δ 70.5 (O-CH₂-Ph)
  • δ 54.5 (N-CH₂-Ph)

Applications of this compound

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of:

  • Pharmaceutical compounds, especially those requiring masked amine functionalities
  • Precursors for materials science applications
  • Building blocks for more complex molecular architectures

Additionally, the N,N-dibenzyl groups can serve as protecting groups for the amine functionality, which can be selectively removed later using methods such as catalytic hydrogenation as described in the literature:

N-Benzyl protecting groups can be removed under hydrogenation conditions using a palladium catalyst (Pd/C) under hydrogen atmosphere. The addition of Nb₂O₅/C significantly accelerates this deprotection process, allowing for quantitative yields within 45 minutes compared to incomplete deprotection even after 90 minutes with Pd/C alone.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-(benzyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dibenzyl-4-(benzyloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of biological processes at the molecular level .

Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it an ideal candidate for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-(benzyloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The benzyloxy group enhances the compound’s ability to interact with hydrophobic pockets within the target molecules, while the benzyl groups provide additional binding interactions .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between N,N-Dibenzyl-4-(benzyloxy)aniline and related compounds:

Compound Name Structure Key Properties Applications References
This compound N,N-dibenzyl, para-benzyloxy aniline High hydrophobicity; expected thermal stability due to bulky substituents Potential LC materials, synthetic intermediate Inferred
(E)-4-(Hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6) Schiff base with hexyloxy chain, benzyloxy-benzylidene, and aniline SmA liquid crystal phase (Tm = 98°C, Ti = 112°C) Liquid crystal displays
6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine Quinoline core with benzyloxy-aniline substituent Anti-tubercular activity (MIC90 = 0.63–1.25 µM) Tuberculosis drug candidates
N-Benzyl-4-nitroaniline N-monobenzyl, para-nitro aniline Crystalline solid (m.p. 135–137°C); synthesized via benzylation of 4-nitroaniline Intermediate in organic synthesis
4-(Benzyloxy)-N-(4-fluorophenyl)aniline Para-benzyloxy, N-(4-fluorophenyl) substitution Synthetic intermediate (CAS: 1192319-10-0) Pharmaceutical chemistry
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline N,N-diethyl, para-azo nitro group Azo dye properties; strong absorbance in visible spectrum Optical materials, sensors

Key Research Findings

Thermal and Mesomorphic Behavior
  • Compounds with terminal benzyloxy groups, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6–I16) , exhibit smectic A (SmA) liquid crystal phases. The stability of these phases depends on the alkyl chain length (e.g., I16 with a C16 chain shows broader SmA ranges than I6) .
  • Inference for Target Compound : The bulky N,N-dibenzyl groups in the target compound may enhance thermal stability but could disrupt mesophase formation due to steric hindrance, unlike the rod-like Schiff bases in .

Quantum Chemical and Thermodynamic Insights

  • DFT studies on I6–I16 reveal that longer alkyl chains lower zero-point energy and increase reactivity. For example, I16 has a higher HOMO energy (-5.2 eV) than I6 (-5.8 eV), enhancing electron-donating capacity .

Q & A

Q. What are the common synthetic routes for preparing N,N-Dibenzyl-4-(benzyloxy)aniline, and what key intermediates are involved?

  • Methodological Answer : A typical synthesis involves reductive amination of 4-(benzyloxy)aniline derivatives. For example, 4-(benzyloxy)aniline can react with benzyl halides or carbonyl compounds under acidic conditions. In one protocol, intermediates like tert-butyl carbamate derivatives are used, followed by deprotection steps (e.g., TFA-mediated cleavage) . Another approach employs alkylation of cyclohexanone intermediates with dibenzylamine groups, followed by hydrogenation to remove protecting groups . Key intermediates include 4-(benzyloxy)aniline and dibenzylamino-cyclohexanone derivatives.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Used to confirm regioselectivity and monitor reaction progress (e.g., distinguishing diastereomers via 1^1H and 13^13C chemical shifts) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, liquid crystalline behavior) .
  • Polarized Optical Microscopy (POM) : Visualizes mesophases (e.g., nematic or smectic phases) in liquid crystalline derivatives .

Q. How does the benzyloxy group influence the stability of this compound under varying experimental conditions?

  • Methodological Answer : The benzyloxy group enhances steric bulk, reducing oxidation susceptibility. However, photodegradation studies show that aniline derivatives undergo bathochromic shifts in UV spectra under frozen aqueous conditions, suggesting light sensitivity. Stability testing should include controlled light exposure and low-temperature storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental mesomorphic behavior and computational predictions for benzyloxy-substituted anilines?

  • Methodological Answer : Discrepancies between Density Functional Theory (DFT)-optimized structures and experimental DSC/POM data often arise from dynamic effects (e.g., solvation, intermolecular interactions). To address this:
  • Perform temperature-dependent DFT simulations to account for conformational flexibility .
  • Validate with variable-temperature NMR to correlate molecular motion with phase transitions .

Q. What strategies optimize the regioselectivity of this compound derivatives in multi-step syntheses?

  • Methodological Answer :
  • Catalytic Hydrogenation : Use Pd/C under controlled H2_2 pressure to selectively deprotect benzyl groups without altering other functional groups .
  • Steric-Directing Groups : Introduce bulky substituents (e.g., pivaloyl) to block undesired reaction sites during alkylation or cyclization steps .

Q. How does this compound compare to other aniline derivatives in derivatization efficiency for LC-MS/MS applications?

  • Methodological Answer : In a study comparing derivatization reagents for short-chain fatty acids (SCFAs), 4-(benzyloxy)aniline (4-BOA) showed lower efficiency than 3-phenoxyaniline (3-PA) due to steric hindrance from the benzyl groups. To improve sensitivity:
  • Optimize coupling conditions (e.g., EDC/HOBt activation).
  • Screen alternative derivatization agents with smaller substituents .

Q. What computational approaches predict the mutagenic potential of this compound and its metabolites?

  • Methodological Answer :
  • Ames II Testing : Assess mutagenicity via bacterial reverse mutation assays. For example, anomeric amide derivatives of 4-(benzyloxy)aniline exhibit mutagenicity comparable to benzyl chloride, requiring stringent handling protocols .
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity based on substituent electronic profiles .

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